molecular formula C17H15NO3 B11841310 1-Acetyl-5-(benzyloxy)-1,2-dihydro-3H-indol-3-one CAS No. 65881-17-6

1-Acetyl-5-(benzyloxy)-1,2-dihydro-3H-indol-3-one

Cat. No.: B11841310
CAS No.: 65881-17-6
M. Wt: 281.30 g/mol
InChI Key: UFXTZGMQZQOQCQ-UHFFFAOYSA-N
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Description

1-acetyl-5-(benzyloxy)indolin-3-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 1-acetyl-5-(benzyloxy)indolin-3-one consists of an indolin-3-one core with an acetyl group at the 1-position and a benzyloxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-5-(benzyloxy)indolin-3-one can be achieved through various synthetic routes. One common method involves the acylation of 5-(benzyloxy)indole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Another approach involves the use of palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles. This method allows for the efficient construction of the indolin-3-one core with high stereoselectivity .

Industrial Production Methods

Industrial production of 1-acetyl-5-(benzyloxy)indolin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-5-(benzyloxy)indolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-acetyl-5-(benzyloxy)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-acetylindolin-3-one: Lacks the benzyloxy group at the 5-position.

    5-(benzyloxy)indolin-3-one: Lacks the acetyl group at the 1-position.

    1-benzyl-5-(benzyloxy)indolin-3-one: Contains a benzyl group instead of an acetyl group at the 1-position.

Uniqueness

1-acetyl-5-(benzyloxy)indolin-3-one is unique due to the presence of both the acetyl and benzyloxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and provide opportunities for further chemical modifications.

Properties

CAS No.

65881-17-6

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-acetyl-5-phenylmethoxy-2H-indol-3-one

InChI

InChI=1S/C17H15NO3/c1-12(19)18-10-17(20)15-9-14(7-8-16(15)18)21-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3

InChI Key

UFXTZGMQZQOQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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